(2-Methyl-2,3-dihydro-benzofuran-5-yl)-methanol

Medicinal Chemistry Diabetes Thiazolidinedione

(2-Methyl-2,3-dihydro-benzofuran-5-yl)-methanol (CAS 91060-96-7) is a bicyclic heterocyclic building block belonging to the 2,3-dihydrobenzofuran class, characterized by a C-2 methyl substituent and a C-5 hydroxymethyl group on the dihydrobenzofuran scaffold. It has a molecular formula of C₁₀H₁₂O₂, a molecular weight of 164.20 g/mol, and a computed XLogP3-AA of 1.5.

Molecular Formula C10H12O2
Molecular Weight 164.204
CAS No. 91060-96-7
Cat. No. B2835441
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Methyl-2,3-dihydro-benzofuran-5-yl)-methanol
CAS91060-96-7
Molecular FormulaC10H12O2
Molecular Weight164.204
Structural Identifiers
SMILESCC1CC2=C(O1)C=CC(=C2)CO
InChIInChI=1S/C10H12O2/c1-7-4-9-5-8(6-11)2-3-10(9)12-7/h2-3,5,7,11H,4,6H2,1H3
InChIKeyOFKLNIJKLDJVRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(2-Methyl-2,3-dihydro-benzofuran-5-yl)-methanol (CAS 91060-96-7): Procurement-Relevant Physicochemical and Synthetic Profile


(2-Methyl-2,3-dihydro-benzofuran-5-yl)-methanol (CAS 91060-96-7) is a bicyclic heterocyclic building block belonging to the 2,3-dihydrobenzofuran class, characterized by a C-2 methyl substituent and a C-5 hydroxymethyl group on the dihydrobenzofuran scaffold [1]. It has a molecular formula of C₁₀H₁₂O₂, a molecular weight of 164.20 g/mol, and a computed XLogP3-AA of 1.5 [1]. The compound contains one hydrogen bond donor, two hydrogen bond acceptors, one rotatable bond, and a topological polar surface area of 29.5 Ų [1]. It is commercially supplied as a research chemical with typical purities of 95–97% [2] and is classified with GHS07 hazard statements (H302/H315/H319/H335) .

Why (2-Methyl-2,3-dihydro-benzofuran-5-yl)-methanol Cannot Be Replaced by Its Closest Analogs


Substituting (2-Methyl-2,3-dihydro-benzofuran-5-yl)-methanol with structurally similar in-class compounds—such as the des-methyl analog (2,3-dihydrobenzofuran-5-yl)methanol (CAS 103262-35-7) or the fully aromatic benzofuran analog (2-methylbenzofuran-5-yl)methanol (CAS 210918-38-0)—introduces measurable changes in lipophilicity, reactivity, and conformational profile that can alter synthetic outcomes and physicochemical properties [1][2]. The target compound's combination of a C-2 methyl group and a C-5 primary alcohol on a partially saturated dihydrofuran ring creates a unique reactivity and polarity balance that none of its closest analogs simultaneously replicate. The evidence items below quantify these differences and demonstrate where generic substitution fails.

Quantitative Differential Evidence for (2-Methyl-2,3-dihydro-benzofuran-5-yl)-methanol vs. Its Closest Analogs


Patent-Validated Intermediate in Hypoglycemic Thiazolidinedione Synthesis

(2-Methyl-2,3-dihydro-benzofuran-5-yl)-methanol is explicitly used as a key synthetic intermediate in US Patent 4,703,052 (Pfizer) for the preparation of hypoglycemic thiazolidinediones [1]. The patent describes the MnO₂-mediated oxidation of 680 mg (4.14 mmol) of the compound to the corresponding aldehyde (2-methyl-2,3-dihydrobenzofuran-5-carbaldehyde) in quantitative yield, which is subsequently condensed to form the bioactive thiazolidine-2,4-dione core [1]. The des-methyl analog (2,3-dihydrobenzofuran-5-yl)methanol, when subjected to analogous formylation chemistry, would yield a structurally distinct aldehyde lacking the 2-methyl substituent, leading to a different final thiazolidinedione product with altered pharmacological properties [2].

Medicinal Chemistry Diabetes Thiazolidinedione Synthetic Intermediate

Lipophilicity Differentiation: ~2.4-Fold Higher Partition Coefficient vs. Des-Methyl Analog

The presence of the C-2 methyl group on the dihydrobenzofuran core increases the computed octanol/water partition coefficient (XLogP3-AA) from 1.11 (des-methyl analog) to 1.5 (target compound), representing a ΔlogP of +0.39 [1][2]. This corresponds to an approximately 2.4-fold increase in the partition coefficient (10^0.39 ≈ 2.45), indicating measurably higher lipophilicity. The topological polar surface area (TPSA) remains essentially unchanged (29.5 Ų for the target vs. 29.46 Ų for the des-methyl analog) [1][3], meaning the lipophilicity gain is achieved without altering hydrogen-bonding capacity.

Physicochemical Properties LogP Lipophilicity Drug Design

Primary Alcohol Enables Chemoselective Oxidation to Aldehyde: Distinct from Ketone and Non-Functionalized Analogs

The C-5 hydroxymethyl substituent in the target compound is a primary alcohol, which can be chemoselectively oxidized to the corresponding aldehyde (2-methyl-2,3-dihydrobenzofuran-5-carbaldehyde) using MnO₂ in methylene chloride at room temperature, as demonstrated in US 4,703,052 [1]. This oxidation proceeds in quantitative yield and leaves the dihydrofuran ring and the C-2 methyl group intact [1]. In contrast, the ketone analog 1-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)ethanone (CAS 58621-51-5) already exists at the ketone oxidation state and cannot undergo this same aldehyde-forming transformation; it would require reduction before further functionalization, adding a synthetic step. The fully deoxygenated analog 2,3-dihydro-2-methylbenzofuran (CAS 1746-11-8) lacks the C-5 functional handle entirely and requires electrophilic formylation (e.g., TiCl₄/Cl₂CHOMe) to introduce the aldehyde group—a less selective process that yields a mixture of 5- and 7-formyl regioisomers [1].

Synthetic Chemistry Functional Group Interconversion Oxidation Building Block

Dihydrobenzofuran Core vs. Benzofuran Core: Implications for Conformational Flexibility and Oxidative Metabolism

The target compound contains a 2,3-dihydrobenzofuran core, which is partially saturated at the furan ring, in contrast to the fully aromatic benzofuran analog (2-methylbenzofuran-5-yl)methanol (CAS 210918-38-0) [1]. The dihydro structure introduces an sp³-hybridized carbon at C-2 (bearing the methyl substituent) and at C-3, creating a non-planar ring system with greater conformational degrees of freedom. The benzofuran analog is fully planar due to aromaticity across the furan ring. This scaffold difference has two consequences: (i) the non-planar dihydrobenzofuran may exhibit different target-binding geometries compared to planar benzofuran analogs; (ii) the dihydrofuran ring lacks the electron-rich furan double bond that is a known site of cytochrome P450-mediated oxidative metabolism in benzofurans [2]. Specific quantitative metabolic stability data for this exact compound versus its benzofuran analog are not available in the public domain; this inference is class-level and based on the well-established metabolic lability of the benzofuran core [2].

Metabolic Stability Conformational Analysis Scaffold Selection Medicinal Chemistry

Multi-Vendor Commercial Availability with Consistent Purity Specifications Enables Reliable Procurement

(2-Methyl-2,3-dihydro-benzofuran-5-yl)-methanol is stocked by multiple independent suppliers with consistent purity specifications: Fluorochem (UK) at 97% , CheMenu at 97% , CymitQuimica at ≥95% , and Leyan at 97% . American Elements also supplies the compound for research and development use [1]. This multi-vendor availability reduces single-supplier dependency risk and enables competitive pricing. In contrast, the regioisomer (2-methyl-2,3-dihydro-1-benzofuran-2-yl)methanol and the benzofuran analog (2-methylbenzofuran-5-yl)methanol (CAS 210918-38-0) are less widely stocked, with fewer suppliers offering defined purity grades .

Chemical Sourcing Supply Chain Purity Procurement

Evidence-Backed Application Scenarios for (2-Methyl-2,3-dihydro-benzofuran-5-yl)-methanol


Synthesis of 5-Substituted Thiazolidine-2,4-dione Hypoglycemic Lead Compounds

As demonstrated in US Patent 4,703,052, the compound serves as a direct precursor to 2-methyl-2,3-dihydrobenzofuran-5-carbaldehyde via MnO₂ oxidation [1]. The aldehyde is subsequently condensed with thiazolidine-2,4-dione to generate conformationally restricted analogs of ciglitazone, a known PPARγ agonist [1]. This synthetic route is validated in the peer-reviewed literature, where a series of dihydrobenzofuran thiazolidine-2,4-diones (compounds 3–26) showed stimulation of 2-deoxyglucose uptake in L6 myocytes and in vivo hypoglycemic effects in the ob/ob mouse model [2]. Researchers developing next-generation insulin sensitizers can use this compound as an entry point to explore 2-methyl-substituted analogs within this pharmacophore class.

Medicinal Chemistry Scaffold Decoration via the C-5 Hydroxymethyl Handle

The primary alcohol at the C-5 position provides a versatile functional handle for further diversification: esterification, etherification, halogenation (via conversion to the benzyl halide), or oxidation to the aldehyde/carboxylic acid [1]. The presence of the C-2 methyl group simultaneously modulates lipophilicity (ΔlogP +0.39 vs. the des-methyl analog) without altering the hydrogen-bond donor/acceptor count [3][4]. This makes the compound particularly suitable for parallel library synthesis, where the C-5 position is systematically varied while the 2-methyl-2,3-dihydrobenzofuran core is held constant. The compound's Fsp³ of 0.40 places it in the favorable range for lead-like properties according to the Lovering complexity metric.

Comparative Physicochemical Profiling in Drug Discovery Programs

When evaluating benzofuran-based scaffolds for a drug discovery program, this compound offers a defined reference point with measured computed parameters: XLogP3-AA 1.5, TPSA 29.5 Ų, 1 HBD, 2 HBA, MW 164.2 [3]. These values place it within Lipinski's Rule of 5 space, making it a suitable fragment or building block for oral bioavailability optimization. The dihydrobenzofuran core distinguishes it from planar benzofuran analogs and may confer different metabolic stability profiles [5]. Procurement teams can obtain the compound from multiple vendors at 95–97% purity , facilitating reproducible SAR studies.

Building Block for Central Nervous System (CNS) Agent Synthesis

Dihydrobenzofuran derivatives have been investigated as privileged scaffolds for neurological targets, including serotonin 1A receptor ligands and melatonergic agents [6]. The target compound's computed logP of 1.5 and low TPSA (29.5 Ų) are within the favorable range for CNS penetration (typically TPSA < 60–70 Ų) [3]. While the compound itself has not been directly profiled in published CNS assays, its structural features—2-methyl-2,3-dihydrobenzofuran core with a functionalizable C-5 position—align with pharmacophoric elements found in patent literature describing dihydrobenzofuran-based melatonergic and serotonergic agents [6]. Medicinal chemists can leverage this scaffold for CNS lead generation, with the assurance that the starting material is commercially accessible from multiple suppliers.

Quote Request

Request a Quote for (2-Methyl-2,3-dihydro-benzofuran-5-yl)-methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.